molecular formula C18H15BrClFN2OS B2717871 8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1052604-89-3

8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2717871
CAS No.: 1052604-89-3
M. Wt: 441.74
InChI Key: ZRKKBXCNIUILTL-UHFFFAOYSA-N
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Description

8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H15BrClFN2OS and its molecular weight is 441.74. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

Researchers have explored the chemical behavior of compounds related to 8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione, demonstrating their potential in organic synthesis and chemical transformations. For instance, Sedova et al. (2017) investigated the unexpected transformations of similar compounds, highlighting the complex reactions these chemicals can undergo under certain conditions, including isomerization and deacetylation processes (Sedova, Krivopalov, & Shkurko, 2017). This research contributes to understanding the reactivity and potential applications of these compounds in synthetic chemistry.

Crystal Structure Analysis

The study of crystal structures and Hirshfeld surface analysis of derivatives provides insights into the molecular arrangements and interactions critical for designing materials with specific properties. Gumus et al. (2019) conducted crystal structure and Hirshfeld surface analysis on similar 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives, which could aid in the rational design of new materials or pharmaceuticals by understanding the intermolecular interactions and structural features (Gumus, Kansız, Yuksektepe Ataol, Dege, & Fritsky, 2019).

Antimicrobial and Antiproliferative Activities

The synthesis of new derivatives and their evaluation for biological activities, such as antimicrobial and antiproliferative effects, represents a significant area of research. Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their anti-Salmonella typhi activity, demonstrating the potential of these compounds in medicinal chemistry and drug development (Salama, 2020).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of 1,3,4-oxadiazole derivatives by Chandrakantha et al. (2011) highlights the potential of these compounds in optoelectronics. The study found that certain derivatives exhibit optical limiting behavior, which could be harnessed in the development of optical devices and materials (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).

Properties

IUPAC Name

4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClFN2OS/c1-9-16-12-7-10(19)3-6-15(12)24-18(9,2)23(17(25)22-16)11-4-5-14(21)13(20)8-11/h3-9,16H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKKBXCNIUILTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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